1-Imidazo[1,2-a]pyridin-5-ylethanamine
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Overview
Description
1-Imidazo[1,2-a]pyridin-5-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an ethanamine group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazo[1,2-a]pyridin-5-ylethanamine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . Another approach is the metal-free direct synthesis, which emphasizes eco-friendly conditions and involves the condensation of 2-aminopyridine with aldehydes .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which offers high yields and reduced reaction times, and solvent-free synthesis, which minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Imidazo[1,2-a]pyridin-5-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can produce amine-substituted derivatives .
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-5-ylethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-5-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its versatility and biological activities, including use in optoelectronic devices and as anti-cancer agents.
Uniqueness: 1-Imidazo[1,2-a]pyridin-5-ylethanamine is unique due to its specific ethanamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-3-2-4-9-11-5-6-12(8)9/h2-7H,10H2,1H3 |
InChI Key |
KRLKQJWUKKCWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NC=CN21)N |
Origin of Product |
United States |
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